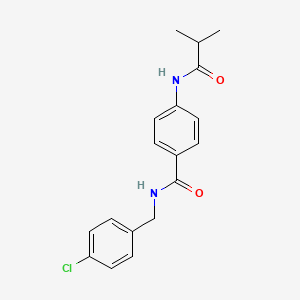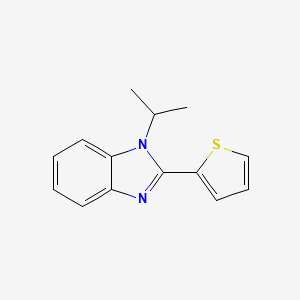![molecular formula C16H18N2O4S B5819500 N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 can disrupt tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis, making it a potentially effective treatment for a variety of cancers. However, its effectiveness may be limited by the development of drug resistance, as well as its potential for toxicity and adverse effects.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006, including:
1. Combination therapy: N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to improve patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Developing new inhibitors that are more selective and less toxic than N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may lead to improved treatment options for cancer patients.
4. Mechanism of resistance: Studying the mechanisms of resistance to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to identify new targets for anti-cancer therapy.
In conclusion, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is a small molecule inhibitor that has shown promise as an anti-cancer agent in the treatment of several types of cancer. Its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis makes it a potentially effective treatment option, although its effectiveness may be limited by drug resistance and adverse effects. Future research directions for N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 include combination therapy, biomarker identification, development of second-generation inhibitors, and studying the mechanisms of resistance.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, starting with the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde to form the corresponding Schiff base. This is then reduced with sodium borohydride to yield the amine intermediate, which is reacted with methylsulfonyl chloride to form the final product.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been studied extensively for its potential as an anti-cancer agent, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promise in the treatment of other types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNSSPNOIHNYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)
